molecular formula C16H23BrN2 B12496855 1-(2-Bromobenzyl)-4-cyclopentylpiperazine

1-(2-Bromobenzyl)-4-cyclopentylpiperazine

Cat. No.: B12496855
M. Wt: 323.27 g/mol
InChI Key: CISTZZYZKHXSBM-UHFFFAOYSA-N
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Description

1-(2-Bromobenzyl)-4-cyclopentylpiperazine is an organic compound that belongs to the class of piperazines It features a bromobenzyl group attached to a cyclopentylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromobenzyl)-4-cyclopentylpiperazine typically involves the nucleophilic substitution reaction of 2-bromobenzyl bromide with 4-cyclopentylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromobenzyl)-4-cyclopentylpiperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic Substitution: Products include azides, nitriles, and thioethers.

    Oxidation: Products include benzoic acids and benzaldehydes.

    Reduction: Products include benzyl derivatives.

Scientific Research Applications

1-(2-Bromobenzyl)-4-cyclopentylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzyl)-4-cyclopentylpiperazine involves its interaction with specific molecular targets. It may act as a ligand for certain receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromobenzyl)-4-cyclopentylpiperazine is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of a bromobenzyl group with a cyclopentylpiperazine moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H23BrN2

Molecular Weight

323.27 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]-4-cyclopentylpiperazine

InChI

InChI=1S/C16H23BrN2/c17-16-8-4-1-5-14(16)13-18-9-11-19(12-10-18)15-6-2-3-7-15/h1,4-5,8,15H,2-3,6-7,9-13H2

InChI Key

CISTZZYZKHXSBM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCN(CC2)CC3=CC=CC=C3Br

Origin of Product

United States

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